molecular formula C17H16ClN5O2S B2514010 N-(2-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 874467-23-9

N-(2-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2514010
CAS No.: 874467-23-9
M. Wt: 389.86
InChI Key: KGBWAGNTBSVNFI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluations and Molecular Probes

Studies on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural resemblance with the mentioned compound, have identified these molecules as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). GLS inhibitors are crucial for their therapeutic potential in cancer treatment, as they can attenuate the growth of human lymphoma B cells both in vitro and in mouse xenograft models, suggesting a pathway for developing anticancer therapies (Shukla et al., 2012).

Synthesis and Antimicrobial Activity

Research into the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has revealed these compounds to be potential anti-bacterial agents. Through systematic synthesis and evaluation, certain derivatives have shown remarkable activity against both gram-negative and gram-positive bacteria, indicating their significance in developing new antimicrobial agents (Siddiqui et al., 2014).

Molecular Docking and Characterization

The structural analysis and docking studies of tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, offer insights into the interactions within biological systems. These studies are foundational in understanding how such compounds can be optimized for binding to specific enzymes or receptors, laying the groundwork for the development of drugs with improved efficacy and specificity (Al-Hourani et al., 2015).

Anticancer and Antiprotozoal Activities

The exploration of sulfanylacetamide derivatives for anticancer properties has been a significant area of research. For instance, novel sulfonamide derivatives have been synthesized and tested for their cytotoxic activities against various cancer cell lines, showing promising results that contribute to cancer research and potential treatments (Ghorab et al., 2015).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-2-25-15-10-6-5-9-14(15)23-17(20-21-22-23)26-11-16(24)19-13-8-4-3-7-12(13)18/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBWAGNTBSVNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.